molecular formula C12H15BO3 B1177396 attachment protein H CAS No. 135640-46-9

attachment protein H

Número de catálogo: B1177396
Número CAS: 135640-46-9
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Descripción

Attachment protein H is a critical viral glycoprotein involved in host cell entry for viruses within the Paramyxoviridae family, notably morbilliviruses such as measles virus (MeV) and canine distemper virus (CDV). This protein facilitates viral attachment to host cell receptors and triggers the fusion protein (F) to mediate membrane fusion, enabling viral genome delivery into the cell . Structurally, H forms a tetrameric complex with a globular head domain (responsible for receptor binding) and a membrane-proximal stalk region that interacts with the F protein. The stalk contains a conserved "spacer" module critical for conformational changes during fusion activation .

H proteins exhibit receptor specificity: MeV-H binds signaling lymphocyte activation molecule (SLAM) and nectin-4, while CDV-H interacts with SLAM and the newly identified PVRL4 (nectin-4 homolog) in certain hosts . Pre-receptor binding, H exists in an auto-repressed state to prevent premature F activation, a mechanism conserved across morbilliviruses .

Propiedades

Número CAS

135640-46-9

Fórmula molecular

C12H15BO3

Sinónimos

attachment protein H

Origen del producto

United States

Comparación Con Compuestos Similares

Research Findings and Data Highlights

Mechanistic Insights from Antibody Studies
  • mAbαH-1347 : Binds the H-stalk "spacer" module, inhibiting receptor-induced conformational changes. This antibody reduced CDV fusion efficiency by 90% in vitro .
  • Epitope Conservation : The H-stalk region shares >80% sequence homology across morbilliviruses, enabling cross-neutralizing antibody responses .
Comparative Receptor Binding Kinetics
  • MeV-H vs. NiV-G : MeV-H binds SLAM with a KD of 15 nM, while NiV-G binds ephrin-B3 with a KD of 2 nM, reflecting tighter receptor affinity in henipaviruses .
  • HN Proteins: hPIV3-HN exhibits dual receptor-binding/cleaving activity (Km = 0.8 mM for sialic acid cleavage), absent in non-enzymatic H/G proteins .

Q & A

Q. What experimental approaches are recommended for structural characterization of attachment protein H?

To determine the 3D structure of attachment protein H, employ cryo-electron microscopy (cryo-EM) for dynamic conformations or X-ray crystallography for high-resolution static structures . For epitope mapping, integrate computational tools like HPEPDOCK for peptide-receptor docking simulations, followed by surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding affinities . Prioritize homology modeling if structural homologs exist (e.g., measles virus H protein) to guide mutagenesis studies .

Q. How can researchers systematically map protein-protein interaction networks involving attachment protein H?

Use yeast two-hybrid screens or affinity purification coupled with mass spectrometry (AP-MS) to identify direct interactors. Cross-reference results with databases like Human Proteinpedia or Protein Data Bank (PDB) to filter false positives . For quantitative analysis, apply label-free or tandem mass tag (TMT) proteomics to measure interaction stoichiometry under varying physiological conditions (e.g., pH, ligand presence) .

Q. What databases or repositories provide reliable interaction data for attachment protein H?

Curated datasets are available in Figshare (DOI: 10.6084/m9.figshare.10084745) for protein-peptide interactions . For structural and functional annotations, use UniProt or PDB. Always validate database entries with primary literature due to potential curation gaps .

Advanced Research Questions

Q. How can machine learning (ML) improve prediction of attachment protein H’s functional domains?

Train ML models (e.g., HSM in ) on experimentally validated domain-peptide interaction datasets. Use features like amino acid composition, solvent accessibility, and evolutionary conservation. For generalizability, apply transfer learning from homologous proteins (e.g., paramyxovirus HN proteins) and validate predictions via alanine-scanning mutagenesis . Code repositories like GitHub/aqlaboratory/hsm provide customizable frameworks .

Q. How to resolve contradictions in reported binding affinities of attachment protein H with host receptors?

Conduct meta-analyses using standardized assay conditions (e.g., buffer pH, temperature) and report confidence intervals. For conflicting SPR/ITC data, assess whether avidity effects (multivalent binding) or post-translational modifications (e.g., glycosylation) explain discrepancies . Use statistical tools like Bayesian inference to quantify uncertainty in heterogeneous datasets .

Q. What strategies validate the immunogenicity of predicted T-cell epitopes in attachment protein H?

After in silico prediction (e.g., IEDB tools), synthesize peptides and test in vitro using MHC tetramer assays or T-cell activation assays (e.g., ELISpot). For in vivo validation, use transgenic mouse models expressing human MHC alleles. Cross-reference with structural models to ensure epitopes are surface-exposed and not obscured by glycosylation .

Q. How to integrate multi-omics data to study attachment protein H’s role in viral entry?

Combine transcriptomics (host receptor expression), proteomics (post-entry signaling cascades), and structural biology (receptor-binding interfaces) using tools like Cytoscape for network analysis. Prioritize time-resolved data to capture dynamic interactions during viral fusion .

Methodological & Reproducibility Considerations

Q. What protocols ensure reproducibility in attachment protein H interaction studies?

  • Document all experimental parameters (e.g., buffer composition, protein concentrations) in public repositories like Zenodo.
  • Use internal controls (e.g., known binders/non-binders) in every assay batch.
  • Share raw data (e.g., SPR sensorgrams, MS spectra) alongside processed results .

Q. How to address data gaps in interaction databases for attachment protein H?

Propose collaborative curation via platforms like ’s contribution page. Submit unpublished datasets to public repositories (e.g., PRIDE for proteomics) with detailed metadata to enhance discoverability .

Q. What statistical frameworks are optimal for analyzing dose-response data in receptor-binding assays?

Use nonlinear regression models (e.g., Hill equation) to estimate EC50 values. For heterogeneous data, apply mixed-effects models to account for batch variability. Open-source tools like R/Bioconductor or Python/SciPy provide robust implementations .

Q. Key Resources

  • Interaction Prediction : HSM GitHub repository .
  • Structural Data : PDB entries for homologous proteins (e.g., MV H protein) .
  • Validation Tools : MHC tetramer databases, ELISpot protocols .

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